Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate
Description
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is an organosulfur compound characterized by a disulfide (-S-S-) linkage between a methyl acetate group and a 2-hydroxyethyl substituent. Its molecular formula is C₅H₈O₃S₂, with a molecular weight of 182.26 g/mol .
Properties
IUPAC Name |
methyl 2-(2-hydroxyethyldisulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S2/c1-8-5(7)4-10-9-3-2-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCPUXJYSOEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877864-13-6 | |
| Record name | methyl 2-[(2-hydroxyethyl)disulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate can be synthesized through the reaction of methyl mercaptoacetate with 2-hydroxyethyl disulfide. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature overnight, followed by aqueous work-up and chromatographic purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving disulfide bond formation and reduction, which are crucial in protein folding and stability.
Industry: Used in the production of polymers and other materials that require disulfide linkages for enhanced properties
Mechanism of Action
The mechanism of action of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox biology. It can interact with thiol groups in proteins, affecting their structure and function. This compound can also participate in ester hydrolysis reactions, leading to the formation of carboxylic acids and alcohols .
Biological Activity
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a disulfide bond, which is significant for its biological interactions. The compound can be represented structurally as follows:
- Molecular Weight : 182.26 g/mol
- Chemical Classification : Organosulfur compound
The biological activity of this compound is primarily attributed to its ability to form disulfide bonds with thiol-containing biomolecules. This interaction can lead to various biochemical effects, including:
- Antioxidant Activity : The compound may act as a scavenger of free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : It has the potential to inhibit enzymes that are dependent on thiol groups, which may affect metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it could be a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by disrupting redox balance and promoting oxidative stress . Additionally, it has been evaluated for its ability to inhibit the proliferation of specific cancer types, including colon and ovarian cancers.
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested this compound against MRSA strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an alternative treatment for resistant infections .
- Anticancer Activity Assessment : In a controlled laboratory setting, the compound was administered to ovarian cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at concentrations around 25 µM .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate, including disulfide/sulfide linkages, ester groups, or aromatic substituents. Key differences lie in substituent groups and molecular complexity:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|
| This compound | C₅H₈O₃S₂ | 182.26 | Disulfide, hydroxyethyl, methyl ester |
| Methyl 2-((2-((4-fluorophenyl)amino)-2-oxoethyl)disulfanyl)acetate (13a) | C₁₁H₁₂FN₂O₃S₂ | 315.08 (as sodium adduct) | Disulfide, 4-fluorophenyl, amide, methyl ester |
| Methyl 2-((2-[(2,4-difluoroanilino)carbonyl]-3-thienyl)sulfanyl)acetate | C₁₄H₁₁F₂NO₃S₂ | 343.37 | Single sulfanyl, thienyl, difluoroanilino, methyl ester |
| Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate | C₁₀H₈FNO₂S | 241.25 | Single sulfanyl, cyano, fluorophenyl, methyl ester |
| 2-Methoxyethyl 2-sulfanylacetate | C₅H₁₀O₃S | 150.20 | Single sulfanyl, methoxyethyl, methyl ester |
Key Observations :
- Disulfide vs. Sulfanyl : The main compound’s disulfide bridge (-S-S-) enhances redox activity compared to single sulfanyl (-S-) analogs, which may be more stable but less reactive .
- Ester Variations : Methoxyethyl () or cyclohexyl () ester groups modify solubility and steric hindrance compared to the hydroxyethyl group in the main compound.
Physicochemical Properties
- Solubility : The hydroxyethyl group in the main compound enhances water solubility compared to methoxyethyl () or aromatic analogs.
- Redox Sensitivity : Disulfide-containing compounds are prone to cleavage by reducing agents (e.g., glutathione), enabling controlled drug release in cellular environments .
Q & A
Q. What are the common synthetic routes for Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of disulfide-containing compounds like this compound often involves nucleophilic substitution or coupling reactions. For example, anhydrous DMF and triethylamine are used to promote reactions under controlled temperatures (e.g., 50°C overnight) . Optimization includes solvent selection (e.g., ethyl acetate for extraction), drying agents (anhydrous sodium sulfate), and recrystallization from methanol/ethyl acetate mixtures (2:8 ratio) to enhance purity . Reaction efficiency can be improved by adjusting stoichiometry and monitoring intermediates via TLC or HPLC.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Purity assessment typically employs HPLC (95% purity threshold) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on disulfide (-S-S-) and ester (-COO-) functional groups . Mass spectrometry (MS) validates molecular weight (182.26 g/mol) and fragmentation patterns. Stability during storage is monitored via FT-IR to detect oxidation or hydrolysis of the disulfide bond .
Q. What are the best practices for handling and storing this compound to prevent decomposition?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to minimize disulfide bond oxidation. Handle in fume hoods with PPE (gloves, goggles) to avoid inhalation or dermal exposure . Waste should be segregated and treated by certified facilities to prevent environmental release of reactive sulfur byproducts .
Advanced Research Questions
Q. How does the disulfide bond in this compound influence its reactivity in catalytic or redox processes?
- Methodological Answer : The disulfide bond (-S-S-) enables reversible redox transitions, making the compound useful in catalytic systems. For instance, in kinetic studies, disulfides participate in thiol-disulfide exchange reactions, which can be monitored via UV-Vis spectroscopy (absorbance at 260–280 nm) or LC-MS . Reactivity is pH-dependent: alkaline conditions favor thiolate formation, accelerating reduction, while acidic conditions stabilize the disulfide.
Q. What are the challenges in achieving regioselective esterification when synthesizing derivatives of this compound?
- Methodological Answer : Regioselectivity is complicated by competing nucleophilic sites (e.g., hydroxyl vs. thiol groups). Protecting groups like tert-butyldimethylsilyl (TBDMS) for the hydroxyethyl moiety can direct esterification to the desired site . Diazomethane methylation, as used in similar compounds, requires strict temperature control (-10°C) to avoid over-methylation . Computational modeling (DFT) helps predict reactive sites and optimize reaction pathways .
Q. How can this compound be applied in studying enzyme-substrate interactions?
- Methodological Answer : The compound’s dual functional groups (ester and disulfide) allow it to act as a substrate mimic in enzymatic assays. For example, it can inhibit cysteine proteases via disulfide bond cleavage, monitored by fluorescence quenching or gel electrophoresis . Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity and thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
